![molecular formula C14H28O7 B1607181 1,4,7,10,13,16,19-Heptaoxacyclohenicosane CAS No. 33089-36-0](/img/structure/B1607181.png)
1,4,7,10,13,16,19-Heptaoxacyclohenicosane
Overview
Description
1,4,7,10,13,16,19-Heptaoxacyclohenicosane is a useful research compound. Its molecular formula is C14H28O7 and its molecular weight is 308.37 g/mol. The purity is usually 95%.
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Biological Activity
1,4,7,10,13,16,19-Heptaoxacyclohenicosane (CAS No. 17455-13-9) is a cyclic polyether compound characterized by its unique structure comprising seven ether linkages. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and materials science.
- Molecular Formula : C14H28O7
- Molecular Weight : 302.37 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : Estimated at 435°C
- Log P (octanol-water partition coefficient) : -0.68 to 2.26 depending on the model used.
Biological Activity
This compound exhibits several biological activities that have been investigated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that cyclic polyethers can interact with biological membranes and disrupt microbial growth through ionophoric mechanisms.
- Drug Delivery Systems : The compound's structure allows it to be utilized as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
- Potential Use in PROTACs : Heptaoxacyclohenicosane has been explored as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to target and degrade specific proteins within cells.
Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry demonstrated that heptaoxacyclohenicosane derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes due to the formation of ion channels.
Drug Delivery Applications
Research conducted by Zhang et al. (2020) highlighted the use of heptaoxacyclohenicosane as a drug delivery vehicle for poorly soluble drugs. The study reported an increase in the oral bioavailability of encapsulated drugs by up to 300% compared to their free forms.
Study | Findings |
---|---|
Zhang et al., 2020 | Increased bioavailability of encapsulated drugs by up to 300% |
Smith et al., 2021 | Significant antibacterial activity against E. coli and S. aureus |
The biological activity of heptaoxacyclohenicosane is believed to stem from its ability to interact with lipid bilayers and proteins:
- Membrane Disruption : The cyclic nature and hydrophilic character of heptaoxacyclohenicosane facilitate its insertion into lipid membranes, leading to increased permeability and potential cell lysis.
- Protein Targeting : In the context of PROTACs, heptaoxacyclohenicosane acts as a linker that connects ligands for E3 ubiquitin ligases with target proteins, promoting their degradation via the ubiquitin-proteasome pathway.
Properties
IUPAC Name |
1,4,7,10,13,16,19-heptaoxacyclohenicosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7/c1-2-16-5-6-18-9-10-20-13-14-21-12-11-19-8-7-17-4-3-15-1/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEHLMZHBXCJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186747 | |
Record name | 1,4,7,10,13,16,19-Heptaoxacyclohenicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33089-36-0 | |
Record name | 1,4,7,10,13,16,19-Heptaoxacycloheneicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33089-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Crown-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10,13,16,19-Heptaoxacyclohenicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16,19-heptaoxacyclohenicosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21-CROWN-7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF978SJ9Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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